molecular formula C12H8N2O2 B113396 [2,2'-Bipyridine]-4,4'-dicarbaldehyde CAS No. 99970-84-0

[2,2'-Bipyridine]-4,4'-dicarbaldehyde

Cat. No.: B113396
CAS No.: 99970-84-0
M. Wt: 212.2 g/mol
InChI Key: UJCACAOPZBJKIW-UHFFFAOYSA-N
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Description

[2,2’-Bipyridine]-4,4’-dicarbaldehyde: is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected at the 2 and 2’ positions, with aldehyde groups attached at the 4 and 4’ positions. It is a versatile ligand in coordination chemistry and has significant applications in various scientific fields.

Mechanism of Action

Target of Action

The primary targets of 2,2’-Bipyridine-4,4’-dicarboxaldehyde are believed to be the amino acid residues of target molecules. The compound forms covalent bonds between its carbonyl groups and these residues .

Mode of Action

The precise mechanism of action for 2,2’-Bipyridine-4,4’-dicarboxaldehyde remains partially understood. It is believed to involve the formation of covalent bonds between the molecule’s carbonyl groups and the amino acid residues of target molecules .

Biochemical Pathways

It is known that the compound plays a role in the formation of covalent bonds with amino acid residues, which could potentially affect a variety of biochemical pathways .

Pharmacokinetics

It is known that the compound is an organic building block and demonstrates high solubility in water , which could potentially influence its bioavailability.

Result of Action

It is known that the compound forms covalent bonds with amino acid residues, which could potentially lead to changes at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Bipyridine-4,4’-dicarboxaldehyde. For example, the compound’s solubility in water could potentially be influenced by environmental factors such as temperature and pH . Additionally, the compound’s crystallization behavior could be influenced by the presence of different hydrogen bonding abilities and steric hindrance of the 4,4’-bipyridine substituent groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-4,4’-dicarbaldehyde typically involves the oxidation of [2,2’-Bipyridine]-4,4’-dimethyl compound. This can be achieved using oxidizing agents such as manganese dioxide (MnO2) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods: Industrial production methods for [2,2’-Bipyridine]-4,4’-dicarbaldehyde are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde groups in [2,2’-Bipyridine]-4,4’-dicarbaldehyde can undergo further oxidation to form carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: [2,2’-Bipyridine]-4,4’-dicarboxylic acid.

    Reduction: [2,2’-Bipyridine]-4,4’-diol.

    Substitution: Depends on the nucleophile used; for example, [2,2’-Bipyridine]-4,4’-dimethyl ether if methanol is used as the nucleophile.

Comparison with Similar Compounds

  • [2,2’-Bipyridine]-4,4’-dicarboxylic acid
  • [2,2’-Bipyridine]-4,4’-dimethyl
  • [2,2’-Bipyridine]-4,4’-diol

Comparison:

  • [2,2’-Bipyridine]-4,4’-dicarbaldehyde is unique due to the presence of aldehyde groups, which provide reactive sites for further functionalization.
  • [2,2’-Bipyridine]-4,4’-dicarboxylic acid has carboxylic acid groups, making it more acidic and suitable for forming salts and esters.
  • [2,2’-Bipyridine]-4,4’-dimethyl is less reactive compared to the aldehyde derivative but can be used as a precursor for further oxidation.
  • [2,2’-Bipyridine]-4,4’-diol has hydroxyl groups, making it more hydrophilic and suitable for hydrogen bonding interactions.

Properties

IUPAC Name

2-(4-formylpyridin-2-yl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCACAOPZBJKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400242
Record name [2,2'-Bipyridine]-4,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99970-84-0
Record name [2,2'-Bipyridine]-4,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-4,4'-dicarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,2'-Bipyridine-4,4'-dicarboxaldehyde particularly interesting for creating new materials?

A1: 2,2'-Bipyridine-4,4'-dicarboxaldehyde possesses several characteristics that make it a valuable building block for novel materials, specifically metallogels. This compound features both aldehyde and bipyridine groups. The aldehyde groups can participate in Schiff base reactions, forming covalent bonds that contribute to the gel network's structure. Meanwhile, the bipyridine moiety exhibits a strong affinity for metal ions, enabling the formation of coordination complexes. [] This combined ability to engage in both covalent and coordination bonding allows for the creation of dynamic, three-dimensional networks known as metallogels.

Q2: Can you elaborate on the specific applications of these 2,2'-Bipyridine-4,4'-dicarboxaldehyde-derived metallogels?

A2: Research indicates that metallogels derived from 2,2'-Bipyridine-4,4'-dicarboxaldehyde, aminoglycosides, and metal ions hold significant potential for biomedical applications. [] This is due to their unique properties:

  • Biodegradability and Biosafety: These metallogels can degrade within biological systems, minimizing long-term accumulation and potential toxicity. []
  • Antibacterial Activity: The incorporation of aminoglycosides, known for their antibacterial properties, directly into the metallogel structure confers potent antibacterial activity. [] This makes these materials particularly promising for combating infections, potentially even challenging ones like sepsis. []

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